PHE-GLY-PHE-GLY
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Overview
Description
PHE-GLY-PHE-GLY is a complex organic compound with the empirical formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is notable for its intricate structure, which includes multiple amino and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHE-GLY-PHE-GLY typically involves the stepwise addition of amino acids and protective groups under controlled conditions. The process often starts with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acids using reagents like carbodiimides or phosphonium salts . The reaction conditions usually involve maintaining a low temperature to ensure the stability of intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive addition of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PHE-GLY-PHE-GLY can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
PHE-GLY-PHE-GLY has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of PHE-GLY-PHE-GLY involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-phenylethanoyl]amino}acetic acid
- 2-Amino-3-hydroxybutanoyl]amino}acetyl)amino]acetic acid
- 2-Aminopropanoyl]amino}pentanedioic acid
Uniqueness
What sets PHE-GLY-PHE-GLY apart from similar compounds is its specific arrangement of amino and phenyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBNSFUVPLVPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319257 |
Source
|
Record name | Phenylalanylglycylphenylalanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59005-83-3 |
Source
|
Record name | NSC343027 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylalanylglycylphenylalanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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